molecular formula C4H11NO B044913 1-Amino-2-methylpropan-2-ol CAS No. 2854-16-2

1-Amino-2-methylpropan-2-ol

Cat. No.: B044913
CAS No.: 2854-16-2
M. Wt: 89.14 g/mol
InChI Key: LXQMHOKEXZETKB-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₁₁NO. It is a colorless liquid that belongs to the class of alkanolamines. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Amino-2-methylpropan-2-ol involves its ability to act as a nucleophile due to the presence of both amino and hydroxyl groups. These functional groups allow it to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which contribute to its buffering capacity and solubility in water .

Comparison with Similar Compounds

1-Amino-2-methylpropan-2-ol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of amino and hydroxyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-amino-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQMHOKEXZETKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182760
Record name 1,1-Dimethylethanolamine
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Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2854-16-2
Record name 1-Amino-2-methyl-2-propanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-amino-2-methyl-
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Record name 2854-16-2
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Record name 1,1-Dimethylethanolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-methylpropan-2-ol
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Synthesis routes and methods

Procedure details

Similar to the synthesis of compound 1, from compound 39c (103 mg), DMTMM•n-hydrate (104 mg), and 1-amino-2-methylpropan-2-ol (42 mg), compound 42a was yielded (66.3 mg, yield: 53%).
Name
compound 42a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-amino-2-methylpropan-2-ol contribute to the synthesis of multi-substituted pyridines?

A1: The research demonstrates that this compound reacts with aryl methyl ketones to yield multi-substituted pyridines. [] This reaction involves a crucial C-N bond cleavage within the this compound molecule. [] This cleavage allows for the incorporation of the remaining carbon and nitrogen atoms into the final pyridine ring structure. [] Essentially, this compound acts as a building block, providing necessary atoms and participating in key bond formations for the successful synthesis of the desired pyridine derivatives.

Q2: Are there any other heterocyclic compounds synthesized using this compound through similar C-N bond cleavage?

A2: Yes, the research also highlights the synthesis of multi-substituted pyrroles using this compound. [] In this case, 1,2-diamino-2-methylpropane is used alongside aryl methyl ketones. [] The reaction mechanism again involves a C-N bond cleavage in this compound, facilitating the formation of the pyrrole ring. [] This demonstrates the versatility of this compound as a reagent in synthesizing different heterocyclic compounds through strategic C-N bond cleavage.

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